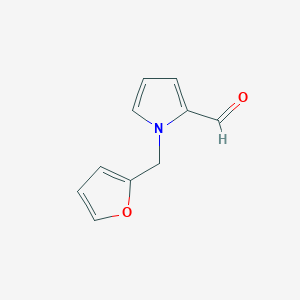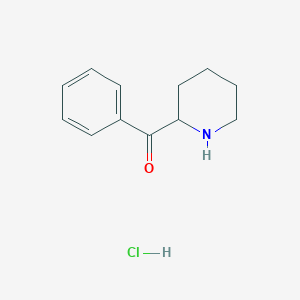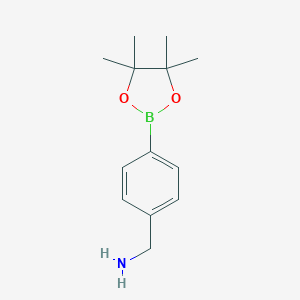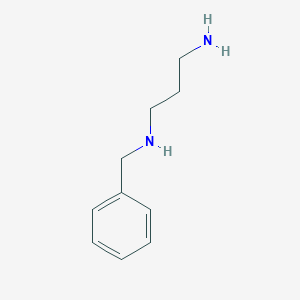![molecular formula C13H13NO2 B111853 (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid CAS No. 1415811-43-6](/img/structure/B111853.png)
(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are alkaline phosphatases . These enzymes play a crucial role in many biological processes, including phosphate metabolism and signal transduction .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This interaction results in changes to the biochemical processes that these enzymes are involved in, potentially altering cellular functions .
Biochemical Pathways
The compound affects the biochemical pathways associated with alkaline phosphatases . The inhibition of these enzymes can disrupt phosphate metabolism and signal transduction, leading to downstream effects on various cellular processes .
Result of Action
The compound’s action results in the inhibition of alkaline phosphatases, which can lead to changes in phosphate metabolism and signal transduction . This can have various molecular and cellular effects, depending on the specific context and environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a three-component synthesis involving an aldehyde, an amine, and a β-ketoester can be employed . The reaction conditions often require a catalyst, such as a Lewis acid, and may be conducted under reflux with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones or aldehydes into alcohols.
Substitution: Halogenation or nitration can introduce new substituents into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives with hydroxyl groups, while substitution reactions can produce halogenated quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities .
Biology
In biological research, this compound is studied for its interactions with enzymes and receptors. It has shown promise as an inhibitor of specific enzymes, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-4-carboxylic acid
- 8-Bromo-3a,4,5,9b-tetrahydro-4-(4-methylphenyl)-3H-cyclopenta[C]quinoline-6-carboxylic acid
Uniqueness
Compared to similar compounds, (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid exhibits unique structural features that contribute to its distinct biological activities. Its specific stereochemistry and functional groups enable selective interactions with molecular targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJCENKZISEXPF-UISBYWKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=CC=CC=C23)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)


![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)
![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)
